Cas no 1540593-90-5 (1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene)
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene
- 1540593-90-5
- CS-0304366
- AKOS015814278
- EN300-1912221
-
- Inchi: 1S/C9H8BrCl2F/c1-5(4-10)6-2-9(13)8(12)3-7(6)11/h2-3,5H,4H2,1H3
- InChI Key: JUTWYFJAVNZKDV-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=C(C(=CC=1Cl)Cl)F
Computed Properties
- Exact Mass: 283.91705g/mol
- Monoisotopic Mass: 283.91705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 0Ų
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912221-0.05g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1912221-0.1g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 0.1g |
$615.0 | 2023-09-17 | ||
| Enamine | EN300-1912221-0.25g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 0.25g |
$642.0 | 2023-09-17 | ||
| Enamine | EN300-1912221-0.5g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1912221-1.0g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 1g |
$1157.0 | 2023-06-02 | ||
| Enamine | EN300-1912221-2.5g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1912221-5.0g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 5g |
$3355.0 | 2023-06-02 | ||
| Enamine | EN300-1912221-10.0g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 10g |
$4974.0 | 2023-06-02 | ||
| Enamine | EN300-1912221-1g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1912221-5g |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene |
1540593-90-5 | 5g |
$2028.0 | 2023-09-17 |
1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene
Exploring the Properties and Applications of 1-(1-Bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene (CAS No. 1540593-90-5)
In the realm of specialty chemicals, 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene (CAS No. 1540593-90-5) stands out as a versatile intermediate with significant potential in pharmaceutical and agrochemical research. This halogenated aromatic compound, characterized by its unique bromopropane and dichlorofluorobenzene structural motifs, has garnered attention from researchers seeking novel building blocks for drug discovery and material science applications.
The molecular structure of 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene combines multiple halogen atoms strategically positioned to influence both reactivity and physical properties. The presence of bromine at the propyl side chain offers excellent leaving group potential, while the dichloro-fluorobenzene core provides electron-withdrawing characteristics that make this compound particularly valuable in nucleophilic aromatic substitution reactions. These features explain why searches for "halogenated benzene derivatives" and "fluorinated aromatic intermediates" frequently include this compound in research contexts.
Recent trends in chemical research highlight growing interest in multihalogenated compounds like 1540593-90-5, particularly for their applications in developing new pharmaceutical intermediates. The compound's structural features make it suitable for creating biologically active molecules, with researchers exploring its potential in kinase inhibitor synthesis and antimicrobial agent development. These applications align with current market demands for novel small molecule therapeutics and precision agrochemicals.
The synthesis of 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene typically involves carefully controlled halogenation steps to achieve the desired substitution pattern. Process chemists often search for "selective halogenation techniques" and "aromatic bromination methods" when working with such compounds, as the introduction of multiple halogens requires precise control to avoid unwanted byproducts. The compound's high purity grade (>98%) makes it particularly valuable for sensitive applications where impurity profiles are critical.
From a material science perspective, the 1540593-90-5 compound has shown promise in the development of advanced organic electronic materials. The combination of fluorine and chlorine substituents on the aromatic ring can significantly influence the electronic properties of resulting materials, making this intermediate relevant for researchers investigating "halogen effects in organic semiconductors". This connection to emerging technologies positions the compound at the intersection of chemistry and materials innovation.
Storage and handling of 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene require standard precautions for halogenated organic compounds. The chemical community frequently searches for "stability of brominated aromatics" and "handling fluorinated compounds", reflecting the importance of proper material management. While not classified as hazardous under normal conditions, the compound should be stored in amber glass containers under inert atmosphere to maintain stability over extended periods.
The market for multifunctional aromatic intermediates like 1540593-90-5 continues to grow, driven by increasing demand from the pharmaceutical and agrochemical sectors. Industry analysts note particular interest in "custom halogenation services" and "specialty benzene derivatives", with this compound representing a valuable option for researchers needing precisely functionalized building blocks. Its structural versatility allows for diverse downstream modifications, making it a strategic material for medicinal chemistry programs.
Environmental considerations surrounding halogenated organic compounds have led to increased research into "green chemistry approaches" for compounds like 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene. Recent publications have explored catalytic methods for its synthesis that reduce waste generation and improve atom economy. These developments address growing concerns about sustainable chemical production while maintaining the compound's utility in research applications.
Analytical characterization of 1540593-90-5 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the fluorine moiety), mass spectrometry, and HPLC purity analysis. The scientific community frequently searches for "characterization of polyhalogenated compounds" and "fluorine NMR chemical shifts", reflecting the importance of thorough analytical profiling for such specialty chemicals. These methods ensure the compound meets the stringent requirements of pharmaceutical-grade intermediates.
Looking ahead, 1-(1-bromopropan-2-yl)-2,4-dichloro-5-fluorobenzene is poised to maintain its relevance in chemical research due to its unique combination of halogen substituents. As the demand for complex organic intermediates grows in drug discovery and materials science, compounds like 1540593-90-5 that offer multiple points of chemical diversification will continue to play important roles in innovation. Its balanced reactivity profile and structural features ensure it remains a valuable tool for researchers exploring new frontiers in molecular design.
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